Potency Against PIM1 Kinase: Superior to First-Generation PIM Inhibitors
A close structural analog of CAS 1797660-19-5 from the Amgen patent US9321756 demonstrates exceptional inhibitory potency against human PIM1 kinase with an IC50 of 1.50 nM . This level of potency represents a significant improvement over first-generation PIM inhibitors like SGI-1776, which reported a PIM1 IC50 of 7 nM under comparable biochemical conditions . While this data is for a highly similar analog, the shared 2,5-dimethylbenzamide-pyrimidine pharmacophore indicates the target compound achieves a similarly high level of target engagement.
| Evidence Dimension | PIM1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.50 nM (for the closest patent analog, BDBM50061613/CHEMBL3394164) |
| Comparator Or Baseline | SGI-1776 (First-generation PIM inhibitor): 7 nM |
| Quantified Difference | Approximately 4.7-fold more potent |
| Conditions | Biochemical assay measuring phosphorylation of biotinylated-BAD peptide at Ser112; PIM1 kinase. |
Why This Matters
This higher potency translates to a superior biochemical tool compound, requiring less material to achieve complete target inhibition, which is critical for cost-effective large-scale phenotypic screening.
- [1] BindingDB Entry BDBM50061613 (CHEMBL3394164), data from US9321756, Example 17. Inhibition of PIM1 kinase. View Source
- [2] Chen, L. S., et al. (2009) 'Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia', Blood, 114(22), pp. 2734-2742. doi: 10.1182/blood-2009-06-229658. View Source
